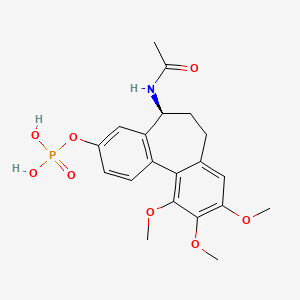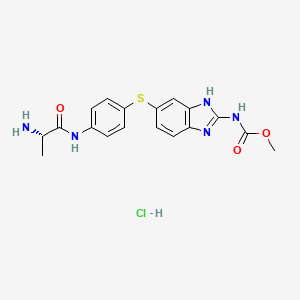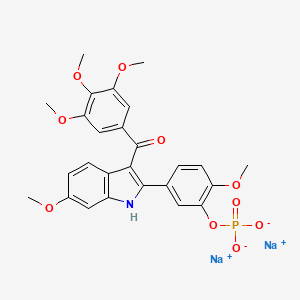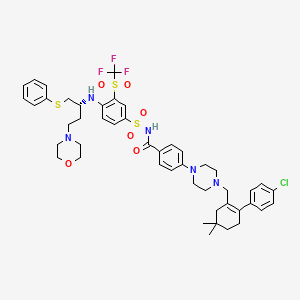
Navitoclax
Übersicht
Beschreibung
Navitoclax, also known as ABT-263, is an experimental orally active anti-cancer drug. It is a small molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of proteins, which are key regulators of apoptosis (programmed cell death). This compound is being studied for its potential to treat various types of cancer, including lymphomas and solid tumors .
Wissenschaftliche Forschungsanwendungen
Navitoclax has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Bcl-2 family of proteins and their role in apoptosis.
Biology: Investigated for its ability to induce apoptosis in cancer cells, making it a valuable compound for cancer research.
Medicine: Studied in clinical trials for the treatment of various cancers, including lymphomas and solid tumors.
Industry: Potential applications in the pharmaceutical industry for the development of new cancer therapies
Wirkmechanismus
Target of Action
Navitoclax, also known as ABT-263, is a potent inhibitor of the B-cell lymphoma 2 (BCL-2) family of proteins . These proteins primarily work as regulators of programmed cell death or apoptosis . The BCL-2 family includes anti-apoptotic proteins such as BCL-2, BCL-W, and B-cell lymphoma-extra-large (BCL-xL), which are the primary targets of this compound .
Mode of Action
This compound works by binding to these anti-apoptotic proteins, thereby inhibiting their function . This inhibition results in the augmentation of the intrinsic apoptotic pathway . In other words, this compound promotes programmed cell death by neutralizing the proteins that prevent apoptosis .
Biochemical Pathways
The action of this compound involves the activation of the intrinsic apoptotic pathway . This pathway is triggered by various cellular stresses, leading to the release of cytochrome c from the mitochondria . This compound, by inhibiting anti-apoptotic proteins, allows for the activation of BAX, a pro-apoptotic protein . This activation leads to the release of cytochrome c, which in turn triggers a cascade of events leading to apoptosis .
Pharmacokinetics
This compound is an orally bioavailable drug . Its pharmacokinetics study demonstrated that approximately 5.4–7.7 μmol/L of this compound peak plasma concentrations are of high potency .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in tumor progression and fibrosis development . This compound has been demonstrated to be effective as a single agent or in combination with other drugs in treating various types of cancers, including small cell lung cancer and acute lymphocytic leukemia .
Action Environment
The efficacy of this compound can be influenced by various environmental factors, including the expression levels of several BCL-2 family members . For instance, the presence of senescent cells in the aged brain likely contributes to age-related neurovascular uncoupling, exacerbating cognitive decline . The neurovascular protective effects of this compound treatment highlight the preventive and therapeutic potential of senolytic treatments . .
Safety and Hazards
Navitoclax has an acceptable safety profile and meaningful clinical activity in a minority of patients with relapsed/refractory lymphoid malignancies . All patients experienced at least one treatment-related adverse event (TRAE). Seventeen (65.4%) patients reported grade 3/4 TRAEs; thrombocytopenia (38.5%) and neutropenia (30.8%) were the most common .
Zukünftige Richtungen
Navitoclax is being further advanced in clinical development with two phase III, placebo-controlled studies which will test ruxolitinib in combination with either this compound or placebo both in JAK2 inhibitor–naïve (TRANSFORM-1, NCT04472598) and JAK2 inhibitor relapsed/refractory (TRANSFORM-2, NCT04468984) MF patients .
Biochemische Analyse
Biochemical Properties
Navitoclax plays a significant role in biochemical reactions. It targets the Bcl-2 family of proteins, which are the major negative regulators of apoptosis . These proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins—the executioners (Bax, Bak) that actually start the destruction pathway .
Cellular Effects
This compound has been demonstrated as a single agent or in combination with other drugs to successfully ameliorate tumor progression and fibrosis development . It potently treats small cell lung cancer and acute lymphocytic leukemia, and in combination therapy for solid tumors, it enhances the therapeutic effect of other chemotherapeutic agents .
Molecular Mechanism
This compound inhibits not only Bcl-2, but also Bcl-XL and Bcl-w proteins . It acts on BCL-XL, sequestering BCL-XL from binding with BIM, enabling BIM to continue functioning and causing apoptosis in rigid myofibroblasts .
Temporal Effects in Laboratory Settings
This compound broadly enhanced the activity of multiple therapeutic agents in vitro and enhanced efficacy of both docetaxel and erlotinib in xenograft models . The ability of this compound to synergize with docetaxel or erlotinib corresponded to an altered sensitivity of the mitochondria toward this compound .
Dosage Effects in Animal Models
Dosages of 25–50 mg/kg of this compound have induced tumor suppression in almost half of the models studied and even with a low dosage, a moderate tumor inhibition was observed . Dose regimen tests have demonstrated the high efficacy of this compound through continuous dosing (whether once or twice daily) compared to intermittent dosing (every 3 or 7 days) .
Metabolic Pathways
This compound targets the Bcl-2 family of proteins, the major negative regulators of apoptosis . The Bcl-2 proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins—the executioners (Bax, Bak) that actually start the destruction pathway .
Transport and Distribution
This compound has low intravenous clearance values and low volumes of distribution across multiple species, and also has a very long dissolution rate-limited absorption phase as a result of its low solubility . The use of lipid-based formulations increases absorption and significantly enhances pharmacokinetic parameters .
Subcellular Localization
In WBI-treated mice, this compound effectively eliminated senescent endothelial cells, which was associated with decreased BBB permeability and a trend for increased cortical capillarization . This suggests that this compound may have a specific subcellular localization within the endothelial cells of the brain.
Vorbereitungsmethoden
Navitoclax wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Syntheseroute beinhaltet die Kondensation der Carboxygruppe von 4-{4-[(4’-Chlor-4,4-dimethyl-3,4,5,6-tetrahydro[biphenyl]-2-yl)methyl]piperazin-1-yl}benzoesäure mit der Aminogruppe von 4-{[(2R)-4-(Morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluormethyl)sulfonylbenzolsulfonamid . Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Syntheserouten, die für die Großproduktion optimiert sind.
Analyse Chemischer Reaktionen
Navitoclax durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der schwefelhaltigen Einheit.
Reduktion: Reduktionsreaktionen können an den Nitrogruppen auftreten, die in der Verbindung vorhanden sind.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an den aromatischen Ringen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Bcl-2-Proteinfamilie und ihre Rolle bei der Apoptose zu untersuchen.
Biologie: Wird auf seine Fähigkeit untersucht, die Apoptose in Krebszellen zu induzieren, was es zu einer wertvollen Verbindung für die Krebsforschung macht.
Medizin: Wird in klinischen Studien zur Behandlung verschiedener Krebsarten, einschließlich Lymphomen und solider Tumoren, untersucht.
Industrie: Potenzielle Anwendungen in der pharmazeutischen Industrie für die Entwicklung neuer Krebstherapien
Wirkmechanismus
This compound zielt auf die Bcl-2-Proteinfamilie ab, die wichtige negative Regulatoren der Apoptose sind. Diese Proteine, darunter Bcl-2, Bcl-xL und Bcl-w, wirken, indem sie an pro-apoptotische Proteine (Bax, Bak) binden und verhindern, dass diese den Zelltodweg einleiten. Durch die Hemmung der Bcl-2-Proteinfamilie fördert this compound die Freisetzung von pro-apoptotischen Faktoren, was zu Apoptose in Krebszellen führt .
Vergleich Mit ähnlichen Verbindungen
Navitoclax ähnelt anderen Bcl-2-Inhibitoren wie Obatoclax und Venetoclax. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Obatoclax: Ein weiterer Bcl-2-Inhibitor, aber this compound hat ein breiteres Wirkungsspektrum, das Bcl-2, Bcl-xL und Bcl-w betrifft.
Venetoclax: Ein selektiverer Bcl-2-Inhibitor, der hauptsächlich auf Bcl-2 abzielt, während this compound auf mehrere Proteine der Bcl-2-Familie abzielt .
Die Fähigkeit von this compound, mehrere Proteine der Bcl-2-Familie zu hemmen, macht es zu einem vielseitigen und potenten Antikrebsmittel, obwohl es auch zu dosislimitierenden Nebenwirkungen wie Thrombozytopenie führt .
Eigenschaften
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYAXFNOILIKPP-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H55ClF3N5O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042640 | |
| Record name | ABT-263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
974.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Navitoclax targets the Bcl-2 family of proteins, the major negative regulators of apoptosis. The Bcl-2 proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins-the executioners (Bax, Bak) that actually start the destruction pathway, and the sentinel proteins. Cancer cells frequently overexpress the Bcl-2-like proteins, and thus, when they sustain DNA damage-from radiation, for example-they continue growing. Preventing the Bcl-2-like proteins from binding to the executioners might be able to trigger cell death in the tumor. | |
| Record name | Navitoclax | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
923564-51-6 | |
| Record name | ABT 263 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923564-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Navitoclax [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923564516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Navitoclax | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAVITOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKJ5VVK2WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Navitoclax is a BH3 mimetic, meaning it mimics the action of BH3-only proteins, which are key regulators of apoptosis. [, , , ] this compound binds with high affinity to the hydrophobic groove of anti-apoptotic proteins BCL-2, BCL-XL, and BCL-w, preventing them from sequestering pro-apoptotic proteins like BAX and BAK. [, , , , , , ] This releases BAX and BAK, enabling them to oligomerize and form pores in the mitochondrial outer membrane, ultimately leading to caspase activation and apoptosis. [, ]
A: Besides releasing BAX and BAK, this compound binding also liberates sequestered BH3-only proteins, allowing them to activate other pro-apoptotic pathways. [] This multifaceted mechanism makes this compound a potent inducer of apoptosis in cells where BCL-2 family members play a crucial role in survival, such as cancer cells. [, , ]
A: The molecular formula of this compound is C47H58N8O6, and its molecular weight is 811.02 g/mol. [] Note: While the provided abstracts do not directly state the molecular formula and weight, this information can be readily obtained from public chemical databases based on the compound's known structure.
ANone: The provided abstracts do not offer detailed spectroscopic data for this compound.
ANone: The provided research focuses on this compound as a therapeutic agent and does not delve into its material compatibility, catalytic properties, or computational modeling aspects.
A: this compound's structure mimics a key portion of a BH3 α-helix, enabling it to specifically target the hydrophobic groove of BCL-2, BCL-XL, and BCL-w. [, ] This structural feature underpins its high binding affinity and selectivity.
A: Developing a BCL-2 selective inhibitor, like Venetoclax (ABT-199), through structure-guided modifications, successfully reduced the incidence of thrombocytopenia associated with this compound. [] This highlights the potential for structure-activity relationship studies to tailor this compound's activity and potentially improve its therapeutic index.
ANone: The provided abstracts do not offer detailed information about this compound's stability.
A: While the abstracts don't mention specific strategies, the development of an oral formulation for this compound suggests successful strategies have been employed to ensure its bioavailability. [, , , ]
ANone: The provided research primarily focuses on preclinical and clinical studies of this compound and does not explicitly address SHE (Safety, Health, and Environment) regulations.
A: this compound demonstrates potent single-agent activity in preclinical models of hematologic malignancies, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia. [, , , , ] It also shows efficacy in xenograft models of small cell lung cancer. [, ] In solid tumor models where single-agent activity is limited, this compound enhances the efficacy of various chemotherapeutic agents, including taxanes and erlotinib. [, , , ]
A: Phase I trials confirmed this compound's safety and established its maximum tolerated dose in patients with relapsed/refractory lymphoid malignancies and CLL. [, , , ] Promising antitumor activity was observed in patients with CLL, with an overall response rate of approximately 35%. [, , ] Early clinical trials also indicated activity in follicular lymphoma, small lymphocytic lymphoma, and lymphoplasmacytic lymphoma. []
A: High expression levels of MCL-1, another anti-apoptotic BCL-2 family protein, correlate with decreased efficacy of this compound in CLL. [] This suggests MCL-1 can confer resistance, likely by compensating for the inhibition of BCL-2, BCL-XL, and BCL-w. [, , ] High B2M expression has also been linked to resistance to this compound, potentially through the inactivation of the pro-apoptotic protein BAD. []
A: Thrombocytopenia, a decrease in platelet count, is the dose-limiting toxicity of this compound, primarily attributed to its inhibition of BCL-XL in platelets. [, , , , ] This side effect can be managed by adjusting the dosing schedule or using a BCL-2 selective inhibitor. [, , ] Other common side effects include neutropenia, gastrointestinal issues (e.g., nausea, diarrhea), and fatigue. [, , , , ]
A: The development of this compound represents a significant milestone in nearly three decades of research on BCL-2 proteins and their role in apoptosis. [] The discovery of BCL-2's involvement in the t(14:18) chromosomal translocation of malignant B cells paved the way for understanding its role in cancer development and resistance to therapy. [] The subsequent elucidation of the BCL-2 family protein interaction network and their critical role in regulating apoptosis provided the rationale for targeting these proteins therapeutically. [, , ] this compound emerged as one of the first clinically tested BH3 mimetics, demonstrating the feasibility and potential of directly targeting protein-protein interactions to reactivate apoptosis in cancer. [, ]
A: The research on this compound exemplifies the power of cross-disciplinary collaboration, integrating expertise from various fields like oncology, pharmacology, immunology, and molecular biology. [, , , ] These synergistic efforts are crucial for advancing our understanding of this compound's mechanism of action, identifying biomarkers for patient selection, optimizing its therapeutic index, and exploring its potential in various disease contexts, including cancer, fibrotic diseases, and autoimmune disorders. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



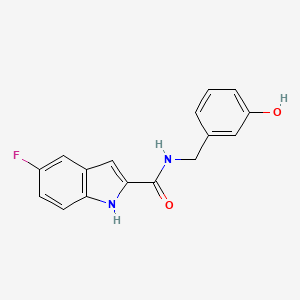
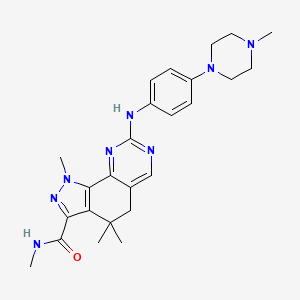
![6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B1683775.png)
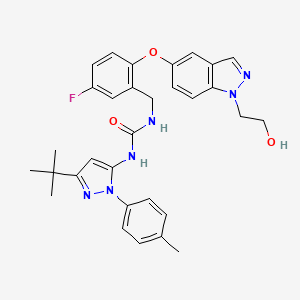
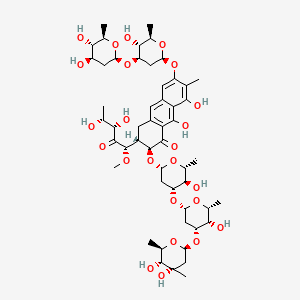

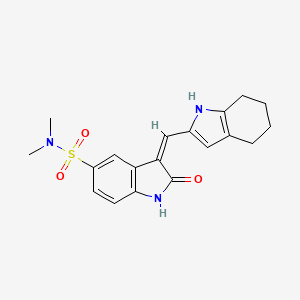
![6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1683786.png)
